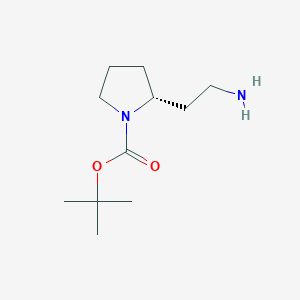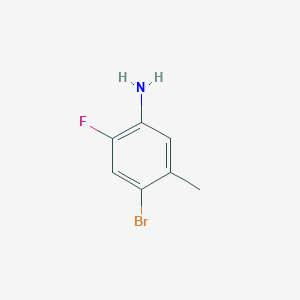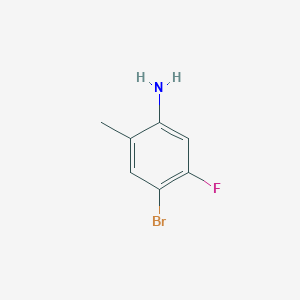
1-(3-isoxazolyl)-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-isoxazolyl)-1H-pyrrole-2-carbaldehyde is a chemical compound with a complex structure. It belongs to the class of isoxazole derivatives, which are five-membered heterocycles containing both oxygen and nitrogen atoms. The isoxazole ring imparts diverse biological activities, making it an intriguing subject for research in medicinal chemistry .
Synthesis Analysis
- Hydroxylamine Reaction : Isoxazoles can be synthesized by reacting hydroxylamine with 1,3-diketones or derivatives of propiolic acid .
Molecular Structure Analysis
The molecular structure of 1-(3-isoxazolyl)-1H-pyrrole-2-carbaldehyde consists of a pyrrole ring fused with an isoxazole ring. The isoxazole ring contains an oxygen atom adjacent to the nitrogen atom. The specific arrangement of functional groups on the isoxazole nucleus significantly influences its biological activity .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
1. NMR Spectroscopy and Conformational Analysis
A study by Afonin et al. (2009) explored the intramolecular hydrogen bonding effects in isomers of 1-vinylpyrrole-2-carbaldehyde, as demonstrated through NMR spectroscopy and DFT calculations. This research highlights the compound's utility in understanding molecular conformations and bonding interactions, crucial for chemical and pharmaceutical research (Afonin et al., 2009).
2. Synthesis of Single Molecule Magnets
Giannopoulos et al. (2014) reported the use of 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, in the coordination of paramagnetic metal ions, leading to the synthesis of a {Mn(III)25} barrel-like cluster. This demonstrates its potential in creating single-molecule magnets, a significant step in the field of material science and nanotechnology (Giannopoulos et al., 2014).
3. Development of Pyrrole Diones and Quinoxalines
Galenko et al. (2022) utilized an isoxazole strategy involving the formal isomerization of isoxazole-5-carbaldehydes for synthesizing various pyrrole diones. These compounds serve as precursors for the creation of substituted pyrrolo[2,3-b]quinoxalines, showing promise in organic synthesis and pharmaceuticals (Galenko et al., 2022).
4. Fluorescence and Benzimidazole Synthesis
Trofimov et al. (2009) achieved the synthesis of 1-vinylpyrrole-benzimidazole ensembles through a condensation process involving 1-vinyl-1H-pyrrole-2-carbaldehydes. The resulting compounds exhibited intense fluorescence, significant for developing fluorescent materials and probes (Trofimov et al., 2009).
5. Supramolecular Chemistry
Gunaseelan et al. (2007) studied the carbazole unit in a molecule related to 1-(3-isoxazolyl)-1H-pyrrole-2-carbaldehyde, revealing insights into molecular planarity and hydrogen bonding. This contributes to the understanding of supramolecular interactions in chemical and pharmaceutical research (Gunaseelan et al., 2007).
Eigenschaften
IUPAC Name |
1-(1,2-oxazol-3-yl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-6-7-2-1-4-10(7)8-3-5-12-9-8/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGTXJYSWRYDHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=NOC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














